molecular formula C10H10O2 B1265447 Allyl benzoate CAS No. 583-04-0

Allyl benzoate

Cat. No.: B1265447
CAS No.: 583-04-0
M. Wt: 162.18 g/mol
InChI Key: LYJHVEDILOKZCG-UHFFFAOYSA-N
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Description

Allyl benzoate, also known as prop-2-enyl benzoate, is an organic compound with the molecular formula C10H10O2. It is a benzoate ester formed from the esterification of benzoic acid and allyl alcohol. This compound is known for its pleasant, sweet, and floral aroma, making it a valuable ingredient in the fragrance industry .

Mechanism of Action

Target of Action

Allyl benzoate is a versatile reactant used in various chemical reactions

Mode of Action

It has been used in the preparation of stable potassium alkyltrifluoroborates for suzuki-miyaura cross-coupling reactions with aryltriflates and arylhalides . In a study on rhodium-catalyzed enantioselective allylic alkylation, the uptake of this compound by the active catalyst followed by the turnover determining C–O bond oxidative addition furnished a Rh-π-allyl intermediate . This intermediate, upon interception by (Z)-Li-enolate (derived from α,α-disubstituted aldehyde) in the enantiocontrolling C–C bond, generates a quaternary stereogenic center .

Biochemical Pathways

For instance, the benzoyl-CoA pathway is widely distributed in nature and catabolizes a wide range of compounds, such as benzene, toluene, ethylbenzoate, and xylene

Pharmacokinetics

This compound is a small molecule with a molecular weight of 162.19 , which suggests that it may be readily absorbed and distributed in the body.

Result of Action

Related compounds such as allyl isothiocyanate have been shown to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis via interaction with multiple cell signaling pathways

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the soil system, allelochemicals like this compound interact with the organic and inorganic soil phases, as well as with soil microorganisms . These interactions can affect the bioavailability and phytotoxic level of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl benzoate can be synthesized through the direct esterification of benzoic acid and allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The crude product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

prop-2-enyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJHVEDILOKZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073913
Record name Benzoic acid, allyl ester
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

82.00 to 85.00 °C. @ 5.00 mm Hg
Record name Allyl benzoate
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CAS No.

583-04-0
Record name Allyl benzoate
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Record name Allyl benzoate
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Record name Allyl benzoate
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Record name Allyl benzoate
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Record name Benzoic acid, allyl ester
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Record name Allyl benzoate
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Record name ALLYL BENZOATE
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Record name Allyl benzoate
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URL http://www.hmdb.ca/metabolites/HMDB0040592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a glass reactor benzoyl chloride (7.03 g, 0.05 mole), diallyl carbonate (7.1 g, 0.05 mole) and zinc chloride (0.136 g, 0.001 mole) were combined. The reacinitiated at room temperature. After heating at 60° C. for 3 hours and heating at 80° C. for an additional 3 hours, the reaction was discontinued. Distillation gave 6.65 g (78 percent yield) of allyl benzoate which was identified by nuclear magnetic resonance spectroscopy.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0.136 g
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

The following example illustrates the use of basic amine catalysts. A mixture of benzoyl chloride (7.03 g, 0.05 mole), diallyl carbonate (7.10 g, 0.05 mole) and N,N-dimethylaminopyridine (0.06 g) were combined in a glass reaction vessel and heated to 170° C. for 4 hours. Distillation of the reaction mixture gave allyl benzoate, b.p. 110° C.-111° C. (13 mm Hg). Yield was 90 percent.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.06 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

To a 250 mL round bottom flask equipped with a reflux condensor was added 25 g of benzoic acid, 51 g of allyl alcohol, and 2.5 g of sulfuric acid. The mixture was heated at reflux for 17 hr, allowed to cool to room temperature, and 50 g of toluene was added. Using a 1 L separatory funnel, the mixture was washed once with 100 mL of water, once with 50 mL of 5 wt % Na2CO3 in water, and once more with 100 mL of water. The organic phase was dried over Na2SO4, filtered and distilled to yield allyl benzoate. The allyl benzoate distilled at a boiling point of 135° C. at about 60 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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